Cyano(phenyl)methyl acetate
Overview
Description
Cyano(phenyl)methyl acetate is a chemical compound with potential applications in various fields of chemistry due to its unique structural properties. It is related to a class of compounds that have been synthesized for various purposes, including the study of liquid crystalline properties and molecular inclusion phenomena.
Synthesis Analysis
The synthesis of compounds related to Cyano(phenyl)methyl acetate involves multiple steps, including esterification reactions and polymerizations. For example, Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, highlighting the importance of esterification in preparing similar compounds (Kong & Tang, 1998).
Molecular Structure Analysis
The molecular structure of compounds closely related to Cyano(phenyl)methyl acetate has been characterized using techniques such as X-ray crystallography. For instance, Mantelingu et al. (2007) characterized 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, highlighting the orthorhombic crystal class and specific intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
Cyano(phenyl)methyl acetate and its derivatives participate in various chemical reactions, such as radical cyanomethylation/arylation, demonstrating dual C-H bond functionalization capabilities. Pan et al. (2015) described the radical cyanomethylation/arylation of arylacrylamides using acetonitrile as a radical precursor, indicating the versatility of cyano compounds in synthetic chemistry (Pan, Zhang, & Zhu, 2015).
Physical Properties Analysis
The physical properties of cyano-containing compounds, such as their mesomorphic behavior and crystalline transitions, have been extensively studied. The work by Kong and Tang (1998) provides insights into the smecticity and temperature range of certain cyano-containing liquid crystalline polyacetylenes, shedding light on the physical characteristics of similar compounds (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties of compounds similar to Cyano(phenyl)methyl acetate, such as their reactivity in the presence of acid anhydrides and isocyanates, have been explored to synthesize derivatives with varied functional groups. Oku et al. (1979) discussed the synthesis of 1-cyano-1-alkenyl esters through the reaction of acyl cyanides, highlighting the chemical versatility of cyano compounds (Oku, Nakaoji, Kadono, & Imai, 1979).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of biologically active compounds .
Summary of the Application
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods include:
- Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath: Preparation of N-substituted cyanoacetamide without further purification, via stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
Summary of the Results or Outcomes
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Pharmaceutical Organic Synthesis
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Methyl cyanoacetate is used as an intermediate product in pharmaceutical organic synthesis .
Methods of Application or Experimental Procedures
Synthesis of Heterocycles
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Summary of the Application
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Summary of the Results or Outcomes
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Synthesis of Dyes, Agrochemicals, Medicinal Compounds, and Electronic Materials
Specific Scientific Field
This application falls under the field of Chemical Engineering .
Summary of the Application
Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Also, aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
Methods of Application or Experimental Procedures
Synthesis of Biologically Active Compounds
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for the synthesis of biologically active compounds . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Summary of the Results or Outcomes
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Synthesis of Dyes, Agrochemicals, Medicinal Compounds, and Electronic Materials
Specific Scientific Field
This application falls under the field of Chemical Engineering .
Summary of the Application
Nitrile or cyano compounds are an important part of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Also, aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[cyano(phenyl)methyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXDFYRMYMEGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291463 | |
Record name | cyano(phenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(phenyl)methyl acetate | |
CAS RN |
5762-35-6 | |
Record name | 5762-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyano(phenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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